Methyl 3-(oxiran-2-ylmethoxy)benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 3-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C11H12O4/c1-13-11(12)8-3-2-4-9(5-8)14-6-10-7-15-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
NLGAZNQSUHYNGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC2CO2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Pathways for Methyl 3 Oxiran 2 Ylmethoxy Benzoate and Its Analogues
Development of Esterification and Epoxidation Processes for Functionalized Benzoate (B1203000) Cores
The foundational steps in synthesizing the target molecule involve establishing the methyl ester on the benzoic acid core and subsequently attaching the oxiranylmethoxy group to the phenolic hydroxyl.
Investigation of Fischer Esterification Analogues for Aromatic Ester Formation
The synthesis typically commences with the esterification of a suitable precursor, 3-hydroxybenzoic acid. The Fischer-Speier esterification is a classic and widely used method for this transformation. wvu.eduorganic-chemistry.org This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol, in this case, 3-hydroxybenzoic acid and methanol, to form the corresponding ester, Methyl 3-hydroxybenzoate, and water. wvu.eduyoutube.comguidechem.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com Methanol, acting as a nucleophile, then attacks this activated carbon, leading to a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com
The Fischer esterification is an equilibrium-limited process. wvu.eduorganic-chemistry.org To drive the reaction toward the product side and achieve high yields, strategies are employed to either use an excess of one reactant (typically the alcohol) or to remove water from the reaction mixture as it is formed. organic-chemistry.org This can be achieved through azeotropic distillation or by using dehydrating agents like molecular sieves. organic-chemistry.orggoogle.com While traditional methods use corrosive acids like concentrated sulfuric acid, research has explored the use of solid acid catalysts, such as cation exchange resins or metal-based catalysts like those containing zirconium or titanium, to create more environmentally friendly and efficient processes with simplified work-up procedures. guidechem.comgoogle.comresearchgate.net
| Catalyst | Alcohol | Key Conditions | Advantages/Notes | Reference |
|---|---|---|---|---|
| Concentrated H₂SO₄ | Methanol | Reflux | Traditional, effective, but corrosive and can lead to side reactions. | guidechem.com |
| p-Toluenesulfonic acid (p-TsOH) | Various Alcohols | Equilibrium control (e.g., water removal) | Common Brønsted acid catalyst. | organic-chemistry.org |
| Cation Exchange Resin | Methanol | Reflux, use of dehydrating agent (molecular sieves) | Simplifies post-treatment, catalyst is reusable. | google.com |
| Zirconium/Titanium Solid Acids | Methanol | - | Reported high activity for benzoic acid esterification. | researchgate.net |
| FeCl₃·6H₂O | Various Alcohols | - | Shown to be a versatile catalyst for esterification. | organic-chemistry.org |
Epichlorohydrin-Mediated Glycidyl (B131873) Ether Formation from Phenolic Precursors
Once Methyl 3-hydroxybenzoate is obtained, the glycidyl ether moiety is introduced via a reaction with epichlorohydrin (B41342). This transformation is a cornerstone in the synthesis of epoxy resins and related compounds. google.com The process generally occurs in two distinct stages.
Catalytic Systems and Reaction Condition Optimization in the Synthesis of Methyl 3-(oxiran-2-ylmethoxy)benzoate Derivatives
The efficiency and yield of the glycidyl ether synthesis are highly dependent on the choice of catalyst, base, and solvent system. Optimizing these parameters is crucial for minimizing side reactions and facilitating a clean conversion.
Exploration of Base-Catalyzed Approaches (e.g., NaOH, KOH, K₂CO₃) in Glycidyl Ether Synthesis
The formation of the glycidyl ether from the phenolic precursor and epichlorohydrin is critically dependent on a base. The base serves two primary functions: deprotonating the phenol (B47542) to form the more nucleophilic phenoxide ion for the initial attack on epichlorohydrin, and promoting the final ring-closing dehydrochlorination of the chlorohydrin intermediate. google.comchalmers.se
Commonly used bases include strong alkali metal hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), which are effective for both steps. chalmers.seiagi.or.id These are often used as concentrated aqueous solutions or in solid form. chalmers.sepatsnap.com Weaker bases like potassium carbonate (K₂CO₃) can also be employed. chalmers.se The choice of base can influence reaction rates and selectivity. For instance, solid alkali hydroxides have been used in solvent-free systems to simplify product purification, as the solid by-products can be easily filtered off. chalmers.se
| Base | Typical Form | Role in Reaction | Reference |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Aqueous solution or solid pellets | Deprotonation of phenol; dehydrochlorination of chlorohydrin intermediate. | chalmers.seiagi.or.id |
| Potassium Hydroxide (KOH) | Aqueous solution or solid pellets | Deprotonation of phenol; dehydrochlorination of chlorohydrin intermediate. | chalmers.seiagi.or.id |
| Potassium Carbonate (K₂CO₃) | Solid | Weaker base, primarily used for phenoxide formation. | chalmers.se |
Influence of Solvent Systems and Phase-Transfer Catalysis on Reaction Efficiency
The reaction between a phenolic salt (hydrophilic) and epichlorohydrin (organic) constitutes a two-phase system, which can lead to slow reaction rates. iagi.or.idresearchgate.net Phase-transfer catalysis (PTC) is a powerful technique used to overcome this issue. researchgate.netgoogleapis.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or benzyltrimethylammonium (B79724) chloride, facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where it can react with epichlorohydrin. phasetransfercatalysis.comchalmers.sepatsnap.comacs.org This enhances the reaction rate, allows for milder reaction conditions (lower temperatures), and can improve yields by minimizing side reactions such as the hydrolysis of epichlorohydrin. chalmers.seresearchgate.net
Solvent choice also plays a significant role. While excess epichlorohydrin can act as a solvent, other organic solvents may be used. phasetransfercatalysis.comrsc.org However, there is a growing interest in "solvent-free" or "solid-liquid" PTC systems to develop more environmentally friendly processes. chalmers.segoogle.com In such systems, a solid base (like NaOH pellets) is used with a liquid phase consisting of the reactants and the PTC, eliminating the need for additional organic solvents and simplifying the removal of by-products like sodium chloride. chalmers.seresearchgate.net
| System | Example Catalyst | Example Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| Aqueous Base | None | Water/Organic | Traditional method, but can be slow and prone to side reactions. | google.com |
| Liquid-Liquid PTC | Tetrabutylammonium bromide (TBAB) | Water/Hexane | Accelerates reaction by transferring anion to organic phase. | iagi.or.idacs.org |
| Solid-Liquid PTC (Solvent-Free) | Tetrabutylammonium bromide (TBAB) | Excess Epichlorohydrin | High yields, easy separation of solid by-products, reduced solvent waste. | phasetransfercatalysis.comchalmers.segoogle.com |
Asymmetric Synthetic Routes to Enantiomerically Pure Analogues of this compound
The oxirane ring in this compound contains a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). For applications where stereochemistry is critical, asymmetric synthesis is required to produce enantiomerically pure or enriched analogues. Several strategies have been developed for the asymmetric synthesis of chiral epoxides and glycidyl ethers.
One prominent method is the hydrolytic kinetic resolution (HKR) of terminal epoxides. acs.orgacs.orgresearchgate.net This technique uses a chiral catalyst, such as the Jacobsen (salen)Co(III) complex, to selectively hydrolyze one enantiomer of a racemic epoxide mixture to its corresponding diol, leaving the other enantiomer unreacted and in high enantiomeric purity. acs.orgacs.orgresearchgate.net For example, starting with racemic this compound, the (S,S)-Jacobsen catalyst could selectively open the (R)-epoxide, allowing for the isolation of the (S)-enantiomer. acs.orgacs.org
Another approach involves building the chiral center from achiral precursors using asymmetric catalysis. The Sharpless asymmetric epoxidation of allylic alcohols is a foundational method for creating chiral epoxides. nih.gov By reacting allyl alcohol with an oxidizing agent in the presence of a titanium tetraisopropoxide catalyst and a chiral diethyl tartrate ligand, either the (R)- or (S)-glycidol can be obtained with high enantiomeric excess, depending on which tartrate enantiomer is used. nih.gov This chiral glycidol (B123203) can then be converted into a corresponding chiral epichlorohydrin or another suitable building block to be incorporated into the final molecule.
These asymmetric strategies provide access to specific stereoisomers of glycidyl ether compounds, which is essential for investigating their distinct biological activities and for their use as chiral building blocks in further syntheses. acs.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Oxiran 2 Ylmethoxy Benzoate
Elucidation of Epoxide Ring-Opening Reaction Mechanisms
The reactivity of the epoxide ring is a central feature of Methyl 3-(oxiran-2-ylmethoxy)benzoate's chemistry. This strained three-membered ether is readily opened by a variety of nucleophiles and under acidic conditions, providing a versatile handle for synthetic transformations.
The reaction of epoxides with amines and their derivatives, such as piperazine, is a well-established method for the synthesis of β-amino alcohols. This transformation proceeds via a nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The significant ring strain of the epoxide is relieved upon ring-opening, providing a strong thermodynamic driving force for the reaction. libretexts.orgjsynthchem.com
In the case of unsymmetrical epoxides like this compound, the reaction is highly regioselective. Under neutral or basic conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the oxirane ring. masterorganicchemistry.comresearchgate.netyoutube.com This regioselectivity is a hallmark of the SN2 mechanism, where steric hindrance plays a crucial role in determining the site of attack. The reaction with an amine or a piperazine derivative would thus predominantly yield a secondary alcohol.
The general mechanism involves the nucleophilic amine attacking the terminal carbon of the oxirane ring, leading to the opening of the ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically from a solvent molecule or during workup, yields the final β-amino alcohol product. Studies using catalysts like aluminum triflate [Al(OTf)₃] have shown to be effective in promoting the ring-opening of epoxides with piperazine-containing nucleophiles to form β-amino alcohols. nih.gov
Table 1: Regioselectivity in Nucleophilic Epoxide Ring-Opening
| Nucleophile | Reaction Conditions | Major Product Isomer | Mechanistic Pathway |
|---|---|---|---|
| Amine (R-NH₂) | Neutral/Basic | Attack at the less substituted carbon | SN2 |
| Piperazine | Neutral/Basic | Attack at the less substituted carbon | SN2 |
Under acidic conditions, the mechanism of epoxide ring-opening is altered. The reaction is initiated by the protonation of the epoxide oxygen, which enhances the electrophilicity of the ring carbons by creating a better leaving group (a hydroxyl group). youtube.com The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 pathways. libretexts.orgopenstax.org
The nature of the transition state in acid-catalyzed epoxide opening is considered a hybrid, possessing some carbocationic character. openstax.orglibretexts.org For epoxides with primary and secondary carbons, the nucleophile still predominantly attacks the less substituted carbon, consistent with an SN2-like mechanism. However, if one of the carbons is tertiary, the nucleophilic attack occurs preferentially at the more substituted carbon. This is because the tertiary carbon can better stabilize the partial positive charge that develops in the transition state, indicating a greater degree of SN1 character. openstax.orgmasterorganicchemistry.com
In the context of this compound, where the epoxide carbons are primary and secondary, acid-catalyzed ring-opening with a nucleophile would likely favor attack at the terminal, less substituted carbon. The reaction sequence involves initial protonation of the oxirane oxygen, followed by nucleophilic attack, leading to a trans-configured product due to the backside attack mechanism. libretexts.orglibretexts.org
Table 2: Regioselectivity of Acid-Catalyzed Epoxide Ring-Opening
| Epoxide Substitution | Site of Nucleophilic Attack | Predominant Mechanism |
|---|---|---|
| Primary/Secondary Carbons | Less substituted carbon | SN2-like |
| One Tertiary Carbon | More substituted carbon | SN1-like |
Electrophilic Aromatic Substitution Studies on Methyl Benzoate (B1203000) Derivatives
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. The regiochemical outcome of such reactions is directed by the substituents already present on the ring.
The methyl ester group (-COOCH₃) in methyl benzoate is an electron-withdrawing group and, consequently, a deactivating group for electrophilic aromatic substitution. rsc.orgscribd.com This deactivation arises from the inductive effect and resonance, which pull electron density away from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. ma.edu
Furthermore, the ester group is a meta-director. This directing effect can be understood by examining the resonance structures of the intermediates formed upon electrophilic attack at the ortho, para, and meta positions. Attack at the ortho and para positions results in a resonance structure where a positive charge is placed on the carbon atom directly attached to the electron-withdrawing ester group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, making the corresponding intermediate more stable. scribd.com
Therefore, in electrophilic aromatic substitution reactions of methyl benzoate derivatives, such as nitration using a mixture of nitric acid and sulfuric acid, the incoming electrophile (in this case, the nitronium ion, NO₂⁺) will predominantly add to the meta position relative to the ester group. rsc.orgyoutube.comyoutube.com For this compound, the oxiran-2-ylmethoxy group is an ortho, para-director. However, the strong meta-directing effect of the ester group will likely dominate, directing incoming electrophiles to the positions meta to it (positions 4 and 6, with position 5 being ortho to the ether and meta to the ester).
Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |
|---|---|---|---|
| -COOCH₃ (Ester) | Electron-withdrawing | Deactivating | meta |
| -OR (Ether) | Electron-donating | Activating | ortho, para |
Applications in Advanced Materials Science and Polymer Chemistry
Utilization as a Monomeric Building Block for Polymer Synthesis
The presence of a highly reactive epoxy ring allows Methyl 3-(oxiran-2-ylmethoxy)benzoate to be used as a monomer in various polymerization reactions. The epoxy group can undergo ring-opening polymerization with a variety of co-monomers, initiators, and curing agents to create a diverse range of polymer structures. This versatility is a key reason for its utility in advanced polymer synthesis.
The incorporation of the epoxy-benzoate unit from this compound into a polymer backbone is a strategy for designing novel polymeric architectures. The rigid aromatic benzoate (B1203000) component can impart desirable thermal and mechanical properties, such as high glass transition temperatures (Tg), stiffness, and strength, to the resulting polymer. This is a significant area of research, as scientists aim to create high-performance materials that can replace conventional petroleum-based plastics.
Researchers have successfully synthesized various polymeric structures, such as ladder and two-dimensional polymers, using monomers that have multiple reactive centers. acs.org The synthesis of complex polymeric architectures often relies on advanced polymerization techniques like reversible-deactivation radical polymerization (RDRP), which allows for precise control over the polymer's structure. rsc.org By employing these sophisticated methods, this compound can be used to create polymers with unique and highly-defined shapes, such as star-shaped polymers or hyperbranched structures.
For instance, epoxy monomers that contain mesogenic groups, like the p-methoxyphenyl benzoate group, have been used to create liquid crystalline polyethers. researchgate.net These materials exhibit properties of both liquids and solids, making them useful in applications like displays and sensors. The synthesis of such polymers can be achieved through various methods, including cationic, anionic, or coordination polymerization, each yielding polymers with different characteristics. researchgate.net
The table below illustrates the properties of thermosets derived from bio-based epoxy resins containing aromatic structures, similar to what could be expected from polymers incorporating this compound, and compares them to a standard petroleum-based epoxy system.
A crosslinking agent is a substance that creates covalent bonds between polymer chains, forming a stable, three-dimensional network. This process, known as curing, transforms liquid resins into hard, insoluble solids. The epoxy group in this compound makes it an excellent candidate for use as a crosslinking agent or as a reactive component in thermosetting formulations. smolecule.com
In thermosetting resins , the compound can react with various hardeners, such as amines and anhydrides, through the ring-opening of its epoxy group. This reaction forms a rigid, crosslinked network, characteristic of thermoset materials which are known for their excellent mechanical properties, chemical resistance, and thermal stability. mdpi.com
In polyester systems , while not a traditional component, an epoxy-functionalized benzoate could be incorporated to introduce specific functionalities or to act as a cross-linker, enhancing the final properties of the material.
Development of Bio-based and Sustainable Polymeric Materials Utilizing Epoxy-Benzoate Derivatives
There is a significant global effort to shift from petroleum-based polymers to materials derived from renewable resources to address environmental concerns. researchgate.netnih.gov Bio-based epoxy resins are a major focus of this research, with scientists exploring natural sources like lignin, vegetable oils, and various phenolic compounds. researchgate.netresearchgate.net
This compound fits well within this sustainable framework. It can be synthesized from 3-hydroxybenzoic acid, a compound that can be derived from biomass. The subsequent glycidylation step often uses epichlorohydrin (B41342), which can also be produced from bio-based glycerol, a byproduct of biodiesel production. rsc.org
The use of such bio-derived building blocks is crucial for creating a more sustainable polymer industry. Research into epoxy resins derived from multifunctional poly(4-hydroxybenzoates) has shown that these materials can successfully substitute for conventional bisphenol A (BPA)-based epoxy resins. rsc.org These bio-based alternatives not only reduce reliance on fossil fuels but can also offer enhanced properties, such as high stiffness, strength, and excellent thermal stability, making them suitable for demanding applications like structural adhesives. researchgate.netrsc.org
The development of these materials is a key step towards a circular economy, where materials are derived from renewable sources and are designed to be more environmentally friendly throughout their lifecycle.
The table below summarizes various renewable resources being explored for the synthesis of bio-based epoxy monomers.
Design and Synthesis of Advanced Chemical Probes and Derivatives for Research Applications
Functionalization of Methyl 3-(oxiran-2-ylmethoxy)benzoate for Specific Chemical Probe Development
The development of chemical probes from the this compound scaffold is centered on the strategic incorporation of reporter groups or reactive moieties. The epoxide ring is the primary site for functionalization, readily undergoing ring-opening reactions with various nucleophiles. This allows for the attachment of fluorescent tags, biotin (B1667282) labels, or photoaffinity groups, transforming the parent molecule into a probe capable of visualizing, isolating, or identifying biological targets.
Another key functionalization point is the methyl ester. It can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide coupling reactions. This strategy allows for the introduction of a wide array of chemical functionalities, expanding the diversity of the resulting chemical probes. For instance, coupling the carboxylic acid with an amine-containing fluorophore would yield a fluorescent probe for tracking the molecule's localization within cells or tissues.
Structural Modification Strategies for Enhanced Target Modulation and Selectivity in Derived Compounds
Structural modifications of this compound are crucial for enhancing the potency and selectivity of its derivatives for specific biological targets, such as G-protein coupled receptors like the β-adrenoceptors. nih.gov Key strategies involve altering substituents on the aromatic ring and modifying the side chain.
The nature and position of substituents on the benzene (B151609) ring can significantly influence the compound's binding affinity and selectivity. mdpi.com For example, introducing electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with the target protein. mdpi.com Studies on related structures have shown that substitution at the 2- and 3-positions of the aromatic ring often leads to more active compounds compared to substitution at the 4-position. mdpi.com
Modifications to the side chain, particularly the group attached to the nitrogen that results from the epoxide ring-opening, are also critical. The size and nature of this substituent can dictate the selectivity between different receptor subtypes, such as β1 and β2-adrenoceptors. nih.gov For instance, the transition from a potent agonist to a selective antagonist can be achieved through specific substitutions on the phenoxy ring of related aryloxypropanolamine benzenesulfonamide (B165840) ligands.
Synthesis of Analogues for Comprehensive Structure-Activity Relationship (SAR) Studies
Systematic synthesis of analogues is essential for building a comprehensive understanding of the structure-activity relationships (SAR) of compounds derived from this compound. nih.govnih.gov SAR studies involve synthesizing a series of compounds with incremental structural changes and evaluating their biological activity to identify the key molecular features responsible for their pharmacological effects. nih.govnih.gov
A common synthetic approach begins with the reaction of methyl 3-hydroxybenzoate with epichlorohydrin (B41342) to form this compound. The crucial step for generating a library of analogues is the subsequent ring-opening of the epoxide with a variety of amines. This reaction creates a diverse set of derivatives with different substituents on the nitrogen atom, allowing for a thorough investigation of how this part of the molecule influences target binding and activity.
Further diversification can be achieved by starting with different substituted 3-hydroxybenzoates. This allows for the exploration of the effects of various substituents on the aromatic ring. For example, analogues with chloro, methyl, or methoxy (B1213986) groups at different positions on the benzene ring can be synthesized to probe the steric and electronic requirements of the target's binding pocket. mdpi.com The biological data obtained from these analogues are then used to construct SAR models, which can guide the design of more potent and selective compounds. nih.gov
For instance, in the development of β2-adrenoceptor antagonists, a series of novel compounds were synthesized and pharmacologically characterized to assess their potency, affinity, and selectivity against β1-adrenoceptors. nih.gov This systematic approach allows for the identification of compounds with improved properties, such as higher selectivity or a desired signaling profile (e.g., neutral antagonist vs. inverse agonist). nih.gov
Table 1: SAR Data for Synthesized β-Adrenoceptor Ligands
| Compound | β2-adrenoceptor pKi | β1-adrenoceptor pKi | Selectivity (β2 vs β1) |
|---|---|---|---|
| T0502-1048 | 8.5 ± 0.1 | 7.3 ± 0.1 | >10-fold |
| ICI-118,551 | 9.2 ± 0.1 | 7.5 ± 0.1 | ~50-fold |
| JB-175 (racemic) | 8.2 ± 0.1 | <7 | >15-fold |
| 7929193 | 8.1 ± 0.1 | 7.5 ± 0.1 | <4-fold |
Data adapted from studies on novel β2-adrenoceptor antagonists. nih.gov pKi is the negative logarithm of the inhibition constant, indicating binding affinity.
Computational and Theoretical Studies on this compound
While specific, in-depth computational research focused exclusively on this compound is not extensively available in public literature, the principles of computational and theoretical chemistry provide a robust framework for predicting its electronic structure, reactivity, and conformational behavior. This article explores how standard computational methodologies would be applied to this molecule, offering insights into its chemical nature.
Computational and Theoretical Studies on Methyl 3 Oxiran 2 Ylmethoxy Benzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For a molecule like Methyl 3-(oxiran-2-ylmethoxy)benzoate, which contains a benzene (B151609) ring, an ester, an ether linkage, and a reactive epoxide ring, these methods can elucidate the interplay between its different functional groups.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for calculating the energies of different molecular states, making it ideal for studying reaction energetics and conformational landscapes. acs.orgsemanticscholar.org
For this compound, DFT calculations would be instrumental in several areas:
Conformational Analysis: The molecule possesses considerable flexibility around the ether linkage and the ester group. DFT calculations can be used to determine the energies of various conformers (spatial arrangements of the atoms). ohio-state.edu By identifying the lowest energy conformers, researchers can predict the molecule's most probable shapes, which is crucial for understanding its interactions with other molecules. The relative energies of different conformers, such as those arising from rotation around the C-O bonds of the ether linkage, could be calculated to build a potential energy surface.
Reaction Energetics: The epoxide ring is a key site for chemical reactions, particularly ring-opening reactions initiated by nucleophiles or acids. researchgate.netresearchgate.net DFT can be used to calculate the activation energies for these reactions, predicting which reaction pathways are more favorable. researchgate.net For example, the energy barriers for nucleophilic attack at either of the two carbons of the oxirane ring can be computed to predict regioselectivity under basic or acidic conditions. researchgate.netresearchgate.net
Table 1: Hypothetical DFT-Calculated Relative Energies for Different Conformations of this compound
| Conformer | Dihedral Angle (Caryl-O-CH2-Coxirane) | Relative Energy (kcal/mol) |
| A (Anti) | 180° | 0.00 |
| B (Gauche) | 60° | 1.25 |
| C (Eclipsed) | 0° | 4.50 |
Note: This table is illustrative and presents hypothetical data to demonstrate the type of results obtained from DFT conformational analysis. Actual values would require specific calculations.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energy, shape, and location of these orbitals are key predictors of a molecule's chemical behavior. stackexchange.comfiveable.me
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the oxygen atoms of the ether and ester groups. This suggests that the molecule would act as a nucleophile in reactions involving these sites.
LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. The LUMO would likely be centered on the ester carbonyl group and, importantly, on the C-O bonds of the strained epoxide ring. youtube.com A low-lying LUMO associated with the epoxide's σ* anti-bonding orbitals indicates its susceptibility to nucleophilic attack, which leads to ring-opening. chemistrysteps.com
The HOMO-LUMO gap (the energy difference between the two orbitals) is an important indicator of chemical reactivity. nih.gov A small HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. stackexchange.com DFT calculations would provide precise energy values for these orbitals, allowing for quantitative predictions of reactivity. researchgate.net
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Primary Location | Implied Reactivity |
| HOMO | -6.8 eV | Aromatic Ring, Ether Oxygen | Nucleophilic character |
| LUMO | -0.5 eV | Epoxide C-O bonds, Ester C=O | Electrophilic sites for nucleophilic attack |
| HOMO-LUMO Gap | 6.3 eV | - | Moderate kinetic stability |
Note: This table contains hypothetical data for illustrative purposes. The values are typical for similar organic molecules but would need to be confirmed by specific quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a "movie" of molecular motion. acs.org
For this compound, MD simulations could be used to:
Explore Conformational Landscapes: MD can simulate the molecule's flexibility, showing how it transitions between different low-energy conformations identified by DFT. nih.govnih.gov This provides a more realistic picture of the molecule's structure in solution or in a polymer matrix.
Simulate Intermolecular Interactions: By simulating the molecule in the presence of other molecules (like solvents or reactants), MD can reveal how it interacts with its environment. This is crucial for understanding solvation effects and the initial steps of a bimolecular reaction, such as how a nucleophile approaches the epoxide ring.
Mechanistic Insights Derived from Computational Reaction Pathway Analysis
Computational chemistry allows for the detailed exploration of reaction mechanisms, mapping out the entire pathway from reactants to products via a transition state. acs.orgresearchgate.net
For this compound, a key reaction of interest is the nucleophilic ring-opening of the epoxide. A computational reaction pathway analysis would involve:
Identifying Reactants, Products, and Intermediates: Defining the starting materials (e.g., the epoxide and a nucleophile like an amine or hydroxide) and the expected products. researchgate.netnih.gov
Locating the Transition State (TS): Using DFT, chemists can calculate the geometry and energy of the transition state—the highest energy point along the reaction coordinate. The structure of the TS provides critical information about the bond-breaking and bond-forming processes. acs.org For the epoxide ring-opening, this would reveal whether the reaction proceeds via a pure SN2 mechanism. researchgate.netchemistrysteps.com
Investigations into Molecular Interactions and Recognition Phenomena
Spectroscopic Studies of Ligand-Biomolecule Complex Formation
Spectroscopic techniques are powerful tools for examining the non-covalent interactions between small molecules (ligands) and large biomolecules like proteins. Such studies can reveal the binding mechanisms, affinity, and the specific forces that govern the formation of these complexes.
While direct studies on Methyl 3-(oxiran-2-ylmethoxy)benzoate are not extensively available, research on analogous methyl benzoate (B1203000) derivatives provides significant insights into their interactions with model proteins such as Bovine Serum Albumin (BSA). BSA is often used in these studies due to its structural similarity to Human Serum Albumin (HSA), its low cost, and its intrinsic fluorescence, which is sensitive to ligand binding. nih.govmdpi.com
The binding of small molecules to BSA can be monitored by observing the quenching of its intrinsic fluorescence, which primarily arises from two tryptophan residues, Trp-134 and Trp-212. nih.gov The Trp-212 residue is located within a hydrophobic binding pocket, making its fluorescence particularly sensitive to the binding of ligands in that site. nih.gov
Studies on various methyl benzoate derivatives consistently show that they bind to BSA, forming stable complexes, typically with a 1:1 stoichiometry. nih.govnih.gov The binding process is often characterized by a static quenching mechanism, which implies the formation of a non-fluorescent ground-state complex between the ligand and the protein. nih.govnih.gov
The binding constants (K) for these interactions are generally in the order of 104 M-1, indicating a moderate to strong affinity. nih.govnih.gov Thermodynamic analysis of the binding of related methyl benzoate derivatives to BSA has revealed that the interactions are often enthalpy-driven, with negative enthalpy (ΔH) and entropy (ΔS) changes. mdpi.comnih.gov This suggests that hydrogen bonding and van der Waals forces are the primary driving forces for the complex formation. mdpi.comnih.gov Given the structure of this compound, with its ester and ether oxygen atoms and the epoxide ring, it is highly probable that it would also engage in similar hydrogen bonding and hydrophobic interactions within the binding pockets of BSA.
Table 1: Binding Parameters for the Interaction of Methyl Benzoate Derivatives with Bovine Serum Albumin (BSA)
| Derivative | Binding Constant (K) at 298 K (M⁻¹) | Stoichiometry (n) | Quenching Mechanism | Predominant Intermolecular Forces |
| Methyl o-methoxy p-methylaminobenzoate | (2.1 ± 0.1) × 10⁴ nih.gov | ~1 nih.gov | Static nih.gov | Hydrogen bonding, van der Waals forces mdpi.comnih.gov |
| Methyl o-hydroxy p-methylaminobenzoate | (2.4 ± 0.1) × 10⁴ nih.gov | ~1 nih.gov | Static nih.gov | Hydrogen bonding, van der Waals forces mdpi.comnih.gov |
| Substituted Benzoic Acids (general) | Varies with substituent | ~1 mdpi.com | Static | Hydrophobic and electrostatic interactions mdpi.com |
This table presents data from studies on analogous compounds to infer the potential binding characteristics of this compound.
The excited-state dynamics of a molecule can be significantly altered upon binding to a biomolecule. For fluorescent molecules, changes in the fluorescence lifetime and emission spectra provide information about the microenvironment of the binding site.
When methyl benzoate derivatives bind within the hydrophobic cavity of BSA, the solvation dynamics are significantly slowed down compared to their behavior in neat solvents. nih.gov This is due to the restricted environment of the protein's binding pocket, which limits the mobility of both the ligand and the surrounding solvent molecules. nih.gov
For certain benzoate derivatives, phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) or Twisted Intramolecular Charge Transfer (TICT) can occur. researchgate.net The environment of a protein cavity can either promote or inhibit these processes. For instance, the encapsulation of a molecule within a host cavity can alter the energy levels of the locally excited and charge-transfer states, thereby influencing the fluorescence properties. researchgate.net While specific data for this compound is not available, the presence of the benzoate core suggests that its excited state behavior would be sensitive to the polarity and rigidity of its environment, such as that found in a protein binding site.
Table 2: Excited State Properties of Related Benzoate Derivatives in Different Environments
| Compound | Environment | Key Observation | Reference |
| Methyl o-methoxy p-methylaminobenzoate | BSA Cavity | Solvation dynamics significantly slowed down. | nih.gov |
| Methyl o-hydroxy p-methylaminobenzoate | BSA Cavity | Fluorescence quenching indicates complex formation. | nih.gov |
| Ethyl 4-(N,N-diethylamino)benzoate | Apolar vs. Polar Solvents | Formation of fluorescing solute-solvent exciplexes in the presence of polar molecules. | rsc.org |
This table illustrates how the environment affects the excited-state dynamics of similar compounds, providing a framework for predicting the behavior of this compound.
Exploration of Supramolecular Assembly and Host-Guest Interactions Involving Benzoate Derivatives
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Benzoate and benzoic acid derivatives are known to participate in the formation of various supramolecular structures through self-assembly or by acting as guests in host-guest complexes.
The driving forces behind these assemblies are typically hydrogen bonding, π–π stacking, and van der Waals interactions. rsc.orgresearchgate.net For example, certain benzoate esters have been shown to self-assemble into chiral nanowires in specific solvent systems. rsc.org The formation and morphology of these nanostructures are highly dependent on the solvent composition, highlighting the delicate balance of intermolecular forces. rsc.org
Furthermore, benzoic acid derivatives can form two-dimensional supramolecular networks on surfaces. mpg.de These assemblies can create nanocavities capable of hosting other molecules, demonstrating their potential in the development of functional materials and sensors. mpg.de The ability of the carboxylic acid groups to form robust hydrogen bonds is a key factor in the formation of these ordered structures. researchgate.net
Given the structural features of this compound, it possesses several functionalities that could participate in supramolecular assembly. The benzene (B151609) ring can engage in π–π stacking, while the ester, ether, and epoxide oxygens can act as hydrogen bond acceptors. These features suggest its potential to form ordered aggregates or to be included as a guest molecule within larger host cavities like cyclodextrins or calixarenes, a behavior observed for other methyl benzoate derivatives. researchgate.net
Table 3: Examples of Supramolecular Assemblies with Benzoate Derivatives
| Benzoate Derivative | Type of Assembly | Driving Forces | Key Finding |
| Dodecamethylnonacosane-2,28-diyl dibenzoate | Self-assembly into nanowires and gels | Not specified, likely van der Waals and hydrophobic interactions | Formation of chiral nanostructures with potential for enantioselective separation. rsc.org |
| 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid | 2D honeycomb network on Ag(111) surface | Hydrogen bonding | Forms temperature-dependent phases and can host guest molecules. mpg.de |
| Hexyl-p-hydroxy benzoate with substituted benzoic acids | Hydrogen-bonded liquid crystals | Hydrogen bonding | Formation of stable supramolecular structures with liquid crystalline properties. researchgate.net |
This table showcases the diverse supramolecular chemistry of benzoate derivatives, suggesting potential avenues for the investigation of this compound.
Advanced Methodologies for Structural Elucidation and Reaction Monitoring in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For Methyl 3-(oxiran-2-ylmethoxy)benzoate, ¹H NMR and ¹³C NMR are fundamental for confirming its constitution.
The ¹H NMR spectrum provides critical data on the number of different types of protons, their electronic environment, and their proximity to other protons. The regiochemistry of the oxiranylmethoxy group on the benzoate (B1203000) ring is confirmed by the substitution pattern on the aromatic protons. The protons of the oxirane ring and the adjacent methylene (B1212753) group present a complex system of signals whose chemical shifts and coupling constants are diagnostic for the structure.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C4-H, C6-H) | 7.50 - 7.60 | Multiplet | 2H |
| Aromatic (C5-H) | 7.35 - 7.45 | Triplet | 1H |
| Aromatic (C2-H) | 7.10 - 7.20 | Multiplet | 1H |
| Methylene (O-CH₂) | 3.90 - 4.20 | Multiplet | 2H |
| Methyl (O-CH₃) | 3.90 | Singlet | 3H |
| Oxirane (CH) | 3.10 - 3.20 | Multiplet | 1H |
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), would be employed for definitive assignments. COSY reveals proton-proton coupling networks, confirming the connectivity between the oxirane protons and the methylene bridge protons. NOESY provides information on through-space proximity, which can be crucial for confirming stereochemical details, particularly if chiral centers are present.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a molecule's exact mass and elemental composition. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation.
The primary application of high-resolution ESI-MS is the confirmation of the molecular formula. For this compound (C₁₁H₁₂O₄), the exact mass can be calculated and compared to the experimentally observed mass, often with sub-ppm accuracy. In ESI-MS, molecules are often observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts.
Expected ESI-MS Data for this compound
| Ion Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₁H₁₃O₄]⁺ | 209.0814 |
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing evidence for the compound's structure. By selecting the parent ion (e.g., m/z 209.08) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced that corresponds to the cleavage of the weakest bonds. Plausible fragmentation pathways for this compound would include the cleavage of the ether linkage and fragmentation of the oxirane ring, which helps to piece together the molecular structure. This detailed analysis of fragmentation patterns provides unequivocal confirmation of the compound's identity. researchgate.net
Chromatographic Techniques (e.g., TLC) for Reaction Progress Monitoring and Product Purification
Chromatographic techniques are essential for monitoring the progress of a chemical reaction and for the subsequent purification of the desired product. Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method used to qualitatively track the conversion of reactants to products. sigmaaldrich.com
In a typical synthesis of this compound, for instance, from methyl 3-hydroxybenzoate and an epoxide-containing reagent, TLC can be used to monitor the disappearance of the starting materials and the appearance of the product. Small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. sigmaaldrich.com The plate is then developed in an appropriate mobile phase. Due to differences in polarity, the starting materials and the product will travel up the plate at different rates, resulting in distinct spots with different retention factor (Rf) values.
Illustrative TLC Monitoring Data
| Compound | Polarity | Expected Rf Value* |
|---|---|---|
| Methyl 3-hydroxybenzoate (Starting Material) | More Polar | Lower |
| This compound (Product) | Less Polar | Higher |
*In a typical normal-phase silica (B1680970) gel system with a non-polar eluent.
The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared. Following the reaction, column chromatography, which operates on the same principles as TLC, is often used for the purification of the crude product to isolate this compound in high purity. researchgate.net
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzoic acid |
| Methyl 3-hydroxybenzoate |
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/water).
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for structure solution and refinement. Validate using CCDC deposition tools .
Key Parameters : - Resolution < 1.0 Å for accurate electron density maps.
- Check R-factor convergence (< 5%) and residual density peaks.
Basic Question: What are the stability considerations for storing and handling this compound?
Q. Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the epoxide.
- Incompatibilities : Avoid strong oxidizing agents (e.g., HNO₃, H₂O₂) and moisture.
- Decomposition Products : Carbon oxides and benzoic acid derivatives may form under extreme conditions .
Handling Protocol : - Use gloveboxes for moisture-sensitive steps.
- Conduct stability studies via accelerated aging (40°C/75% RH) with HPLC monitoring .
Advanced Question: How can researchers resolve contradictions in reported reaction yields for epoxide-containing analogs?
Q. Methodological Answer :
- Root-Cause Analysis :
- Compare solvent polarity (e.g., acetonitrile vs. THF) and its impact on nucleophilic ring-opening side reactions.
- Evaluate catalyst purity (e.g., trace metals in Lewis acids).
- Reproducibility :
Advanced Question: What mechanistic insights govern the regioselectivity of nucleophilic ring-opening reactions of the epoxide group?
Q. Methodological Answer :
- Acid-Catalyzed Conditions : Protonation of the epoxide oxygen leads to carbocation formation, favoring attack at the more substituted carbon (SN1-like).
- Base-Catalyzed Conditions : Nucleophile (e.g., OH⁻) attacks the less hindered carbon (SN2-like).
Experimental Validation : - Use kinetic isotopic labeling (²H/¹³C) to track bond cleavage.
- Computational modeling (DFT) to compare transition state energies .
Basic Question: How can researchers assess the toxicity profile of this compound in the absence of published data?
Q. Methodological Answer :
- In Silico Prediction : Use tools like TEST (Toxicity Estimation Software Tool) or ADMET predictors for acute toxicity.
- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to estimate IC₅₀ values.
- Read-Across Analysis : Compare with structurally similar epoxides (e.g., styrene oxide) and their LD₅₀ data .
Advanced Question: What strategies are effective in optimizing the enantiomeric purity of this compound derivatives?
Q. Methodological Answer :
- Chiral Catalysis : Use Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation.
- Chromatographic Resolution : Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC purification.
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Basic Question: How can solubility and partition coefficients (logP) be experimentally determined for this compound?
Q. Methodological Answer :
- Solubility : Use shake-flask method in buffers (pH 1–13) with HPLC quantification.
- logP : Measure octanol/water partitioning via UV-Vis spectroscopy at λ_max = 254 nm.
- Alternative : Predictive software like ALOGPS or XLogP3 .
Advanced Question: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to epoxide hydrolases.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- QSAR Modeling : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data .
Advanced Question: How do steric and electronic effects influence the compound’s reactivity in polymer cross-linking applications?
Q. Methodological Answer :
- Steric Effects : Bulky substituents on the benzoate ring hinder nucleophilic attack on the epoxide.
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) increase epoxide electrophilicity.
Validation : - Compare DSC data for cross-linking exotherms.
- Analyze FTIR peaks (C-O-C stretch) to track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
